5-Ethoxy-1,2,4-oxadiazol-3-amine
Description
5-Ethoxy-1,2,4-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethoxy group at position 5 and an amine group at position 2. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, which confers unique electronic and steric properties. The ethoxy substituent (–OCH₂CH₃) is electron-donating, influencing the ring’s aromaticity and reactivity.
Properties
CAS No. |
93629-00-6 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
5-ethoxy-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C4H7N3O2/c1-2-8-4-6-3(5)7-9-4/h2H2,1H3,(H2,5,7) |
InChI Key |
JBQGDGAIPVEBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NO1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,2,4-oxadiazol-3-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of ethyl amidoxime with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods
Industrial production of 5-Ethoxy-1,2,4-oxadiazol-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, N-oxides, and reduced heterocyclic compounds .
Scientific Research Applications
5-Ethoxy-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs with antimicrobial, antiviral, and anticancer properties
Agriculture: The compound exhibits pesticidal and herbicidal activities, making it useful in crop protection.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes such as thymidylate synthetase, leading to the prevention of DNA synthesis in cancer cells . In agricultural applications, it may disrupt the metabolic pathways of pests and weeds .
Comparison with Similar Compounds
Substituent Effects on Stability and Reactivity
The stability and reactivity of 1,2,4-oxadiazol-3-amine derivatives are highly dependent on substituents at position 5:
Key Observations :
- Electron-donating groups (e.g., ethoxy) increase the aromaticity of the oxadiazole ring, as evidenced by computational studies (NICS values) in related 1,2,3-oxadiazolium salts .
- Electron-withdrawing groups (e.g., bromophenyl) reduce aromaticity but enhance electrophilic substitution reactivity .
- Bulky substituents (e.g., benzyl) improve thermal stability but may limit synthetic versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
